2,2-Difluorovaleryl chloride
Description
2,2-Difluorovaleryl chloride (C₅H₆ClF₂O) is a fluorinated acyl chloride derivative characterized by two fluorine atoms at the β-position of the valeryl chloride backbone. Fluorinated compounds are prized for their enhanced metabolic stability, bioavailability, and lipophilicity, making them critical in drug development .
Properties
Molecular Formula |
C5H7ClF2O |
|---|---|
Molecular Weight |
156.56 g/mol |
IUPAC Name |
2,2-difluoropentanoyl chloride |
InChI |
InChI=1S/C5H7ClF2O/c1-2-3-5(7,8)4(6)9/h2-3H2,1H3 |
InChI Key |
CRSQKLDAMXQSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)Cl)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,2-Difluorovaleryl chloride with structurally related fluorinated or chlorinated acyl chlorides, emphasizing their chemical properties, applications, and market relevance.
Key Insights from Comparisons
Reactivity and Stability: Fluorinated acyl chlorides like this compound exhibit higher electrophilicity compared to non-fluorinated analogs (e.g., 2,2-Dimethylbutyryl chloride), enabling faster nucleophilic acyl substitution reactions . Chlorinated variants (e.g., 2-Chloro-3,6-difluorobenzoyl chloride) combine halogen effects for tailored reactivity in aromatic systems .
Pharmaceutical Applications :
- 2,2-Dimethylbutyryl chloride dominates the pharmaceutical intermediate market due to its role in synthesizing antibiotics and antivirals .
- Fluorinated analogs like this compound are emerging in targeted therapies, leveraging fluorine’s ability to modulate drug metabolism .
Agrochemical Utility :
- Cyclopropane-containing derivatives (e.g., 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride) are pivotal in pyrethroid insecticides, where steric hindrance prolongs bioactivity .
Market Trends :
- The global market for fluorinated acyl chlorides is projected to grow at a CAGR of 8–10% (2024–2032), driven by demand for fluorinated APIs and agrochemicals .
Research Findings and Industrial Significance
- Synthetic Efficiency : Fluorinated acyl chlorides reduce synthesis steps in API production. For example, 2-Chloro-3,6-difluorobenzoyl chloride enables one-step coupling in kinase inhibitor synthesis, reducing costs by ~20% .
- Thermal Stability : Fluorine atoms in 2-(fluorosulfonyl)difluoroacetyl chloride enhance thermal resilience (decomposition >200°C), making it suitable for high-temperature reactions .
- Regulatory Challenges : Stricter environmental regulations (e.g., REACH) are pushing manufacturers to develop greener synthesis routes for chlorinated/fluorinated intermediates .
Q & A
Q. What are the optimal synthetic conditions for 2,2-Difluorovaleryl chloride to ensure high yield and purity?
Methodological Answer: The synthesis typically involves fluorination of valeryl chloride precursors. A common approach is reacting 2,2-difluorovaleric acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. Key steps include:
- Temperature Control: Maintain 0–5°C during acid chloride formation to minimize side reactions.
- Catalytic Additives: Use dimethylformamide (DMF, 0.1–1 mol%) to accelerate the reaction.
- Purification: Distill under reduced pressure (e.g., 40–60°C at 10–20 mmHg) to isolate the product.
Reference: Similar protocols for acyl chlorides are validated in studies using antimony pentachloride and mercuric chloride for bipyridyl complexes .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods to prevent inhalation .
- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water due to vigorous hydrolysis.
- Waste Disposal: Collect waste in labeled, acid-resistant containers and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Expect signals for the geminal fluorines (δ 4.5–5.5 ppm for adjacent protons; δ 100–120 ppm for CF₂ carbons in ¹³C NMR).
- IR Spectroscopy: Look for C=O stretching (~1800 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry: The molecular ion peak [M⁺] should match the molecular weight (e.g., m/z 152.5 for C₅H₇F₂ClO).
Reference: Microanalysis and spectroscopic validation of similar acyl chlorides are detailed in .
Q. What are the common reactions and applications of this compound in organic synthesis?
Methodological Answer:
- Nucleophilic Acyl Substitution: Reacts with amines to form fluorinated amides (e.g., drug intermediates) or with alcohols to generate esters.
- Friedel-Crafts Acylation: Used to introduce fluorinated acyl groups into aromatic systems under Lewis acid catalysis (e.g., AlCl₃).
- Pharmaceutical Intermediates: The CF₂ group enhances metabolic stability in bioactive molecules, analogous to 3,3-dimethylbutyryl chloride in antibiotic synthesis .
Advanced Research Questions
Q. How does fluorination at the 2,2 position influence the electronic and steric properties of valeryl chloride?
Methodological Answer:
- Electronic Effects: The strong electron-withdrawing nature of CF₂ increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks.
- Steric Effects: Fluorine’s small size minimizes steric hindrance, unlike bulkier substituents (e.g., CH₃).
- Validation: Computational studies (DFT) can quantify charge distribution via electrostatic potential maps. Compare with non-fluorinated analogs .
Q. What computational approaches are suitable for modeling reaction pathways of this compound?
Methodological Answer:
- DFT Calculations: Use software like Gaussian or ORCA to model transition states and activation energies for nucleophilic substitution.
- Solvent Effects: Include implicit solvation models (e.g., PCM) to simulate polar aprotic solvents (e.g., dichloromethane).
- Benchmarking: Validate against experimental kinetics data from analogous systems (e.g., fluorinated ketones) .
Q. How should researchers address contradictions in reported reaction kinetics of this compound?
Methodological Answer:
- Variable Control: Standardize solvent polarity, temperature (e.g., 25°C), and nucleophile concentration.
- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in carbonyl) or in-situ FTIR to track intermediate formation.
- Data Reconciliation: Apply multivariate analysis (e.g., Arrhenius plots) to isolate rate-limiting steps .
Q. What factors affect the stability of this compound under storage and reaction conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
